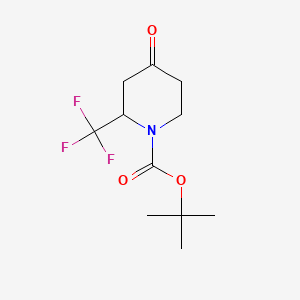

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (CAS 1245648-32-1) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a ketone at the 4-position, and a trifluoromethyl (-CF₃) substituent at the 2-position. Its molecular weight is 267.25 g/mol, and it is typically supplied as a solid with purity ranging from 95% to 97% depending on the vendor . The compound is used in pharmaceutical research as a versatile intermediate, particularly in reactions involving nucleophilic additions to the ketone or deprotection of the Boc group for further functionalization .

Properties

IUPAC Name |

tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFRBHIRISNXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856237 | |

| Record name | tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-32-1 | |

| Record name | 1,1-Dimethylethyl 4-oxo-2-(trifluoromethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245648-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 2-Trifluoromethyl-4-piperidone Intermediates

The introduction of the trifluoromethyl group at the 2-position of a piperidine ring is a critical step. A common approach involves nucleophilic trifluoromethylation using reagents such as (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) under Lewis acid catalysis. For example, treatment of 4-piperidone with TMSCF₃ in the presence of CsF or TBAF (tetrabutylammonium fluoride) generates 2-trifluoromethyl-4-piperidone.

Reaction Conditions :

-

Reagent : TMSCF₃ (1.2 eq.)

-

Catalyst : CsF (0.1 eq.)

-

Solvent : DMF, 0°C to room temperature

-

Time : 12–24 hours

Boc Protection of the Piperidine Amine

The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Procedure :

-

Dissolve 2-trifluoromethyl-4-piperidone (1 eq.) in anhydrous dichloromethane (DCM).

-

Add triethylamine (Et₃N, 2 eq.) and Boc₂O (1.2 eq.).

-

Stir at room temperature for 6–12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Purity (HPLC) | >95% |

| Characterization | ¹H/¹³C/¹⁹F NMR, HRMS |

Cyclization Strategies for Piperidine Ring Formation

Dieckmann Cyclization of β-Keto Esters

A cyclization approach constructs the piperidine ring while introducing the trifluoromethyl and ketone groups. For instance, a β-keto ester bearing a trifluoromethyl group undergoes intramolecular cyclization under basic conditions:

Reaction Scheme :

-

Synthesize ethyl 3-(trifluoromethyl)-4-oxopentanoate via Claisen condensation.

-

Treat with ammonium acetate in ethanol to form the enamine.

-

Hydrolyze the enamine to yield 2-trifluoromethyl-4-piperidone.

Optimization Notes :

-

Base : KOtBu (2 eq.) in THF at −78°C minimizes side reactions.

-

Work-up : Acidic hydrolysis (HCl, 1M) followed by neutralization.

Reductive Amination Pathways

Reductive amination of 4-oxopiperidine derivatives with trifluoromethyl ketones offers an alternative route:

Example Protocol :

-

React 4-piperidone with trifluoroacetaldehyde in methanol.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) and stir at pH 5–6 (acetic acid buffer).

-

Protect the resulting amine with Boc₂O as described in Section 1.2.

Challenges :

-

Steric hindrance from the trifluoromethyl group reduces reaction efficiency (yield: 50–60%).

-

Purification : Requires silica gel chromatography with ethyl acetate/hexane (1:4).

Functional Group Interconversion Approaches

Oxidation of Secondary Alcohols

The 4-oxo group can be introduced via oxidation of a secondary alcohol precursor. For example, tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is oxidized using Jones reagent (CrO₃/H₂SO₄):

Procedure :

-

Dissolve the alcohol (1 eq.) in acetone.

-

Add Jones reagent dropwise at 0°C until orange persists.

-

Quench with isopropanol, extract with DCM, and purify.

Data :

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Selectivity | >90% for ketone formation |

Trifluoromethylation of α,β-Unsaturated Ketones

Conjugate addition of trifluoromethyl groups to α,β-unsaturated ketones followed by Boc protection provides another pathway:

Reaction Steps :

-

Prepare cyclohexenone derivative with a Boc-protected amine.

-

Treat with CF₃SiMe₃ and CuI catalyst in DMF.

-

Hydrolyze the intermediate to yield the target compound.

Critical Parameters :

-

Catalyst : CuI (10 mol%)

-

Temperature : 60°C, 24 hours

-

Yield : 65%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield Range | Scalability | Key Limitations |

|---|---|---|---|

| Boc Protection | 75–85% | High | Requires pre-formed piperidone |

| Dieckmann Cyclization | 50–60% | Moderate | Multi-step, low yields |

| Reductive Amination | 50–60% | Low | Steric hindrance issues |

| Oxidation | 70–80% | High | Toxicity of oxidizing agents |

Chemical Reactions Analysis

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Overview

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, with the molecular formula and a molecular weight of 267.25 g/mol, is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications in medicinal chemistry, organic synthesis, and biological research.

Medicinal Chemistry

- Drug Development : The compound is being investigated for its therapeutic properties, particularly in the design of new pharmaceuticals targeting specific biochemical pathways. Its structural properties enable it to act as a potential inhibitor for various enzymes involved in disease processes.

-

Biological Activity : Research indicates that this compound exhibits significant biological activities such as:

- Enzyme Inhibition : It has shown potential to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes.

- Cytotoxicity : Preliminary studies suggest cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.

- Neuroprotective Effects : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), offering potential neuroprotective benefits.

Organic Synthesis

- Building Block for Complex Molecules : Its stability and reactivity make it an essential intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group allows for diverse substitution reactions, facilitating the creation of novel derivatives .

Chemical Reactions

The compound undergoes several types of chemical reactions:

- Oxidation : Can form different products based on the reagents used.

- Reduction : Modifies functional groups within the molecule.

- Substitution : The trifluoromethyl group can participate in substitution reactions leading to new derivatives .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Enzyme Inhibition

A study investigating the inhibition of COX enzymes demonstrated that derivatives of this compound exhibited significant inhibitory activity. This suggests its potential use in developing anti-inflammatory drugs.

Case Study 2: Cytotoxicity Assays

In vitro assays on MCF-7 breast cancer cells revealed that the compound could induce apoptosis at specific concentrations, indicating its potential role as an anticancer agent.

Case Study 3: Neuroprotective Studies

Research focusing on cholinesterase inhibition indicated that this compound could provide neuroprotective effects, making it a candidate for further studies in neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Substituent Position and Reactivity

- Ketone Position: The 4-oxo group in the target compound is a reactive site for nucleophilic additions (e.g., Grignard or organolithium reagents) . In contrast, analogs like tert-butyl 3-oxo-4-(trifluoroacetyl)piperidine-1-carboxylate (CAS 647863-25-0) feature a ketone at the 3-position, which may alter regioselectivity in reactions .

- Trifluoromethyl vs. Trifluoroacetyl : The 2-CF₃ group in the target compound is electron-withdrawing, enhancing the electrophilicity of adjacent positions. Comparatively, the trifluoroacetyl group in CAS 647863-25-0 introduces a stronger electron-withdrawing effect, increasing reactivity toward nucleophiles .

Hydrogen Bonding and Crystallization

- The 4-oxo group in the target compound can act as a hydrogen bond acceptor, but its lack of a hydroxyl group (unlike tert-butyl 4-hydroxy-4-[2-CF₃-phenyl]piperidine-1-carboxylate) limits strong intermolecular interactions. This results in weaker crystal packing forces compared to hydroxyl-containing analogs, which form O–H···O hydrogen-bonded helical structures .

- The trifluoromethyl group’s hydrophobicity may reduce aqueous solubility relative to compounds with polar substituents (e.g., tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate) .

Purity and Commercial Availability

- The target compound is available at 95–97% purity, with prices ranging from €39/100 mg to €1,065/5 g . Analogs like CAS 647863-25-0 are similarly priced but may require specialized synthesis due to the trifluoroacetyl group .

Biological Activity

tert-Butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 1245648-32-1) is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, enhance its reactivity and biological activity, making it a valuable subject for investigation.

- Molecular Formula : C11H16F3NO3

- Molecular Weight : 267.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound's binding affinity and selectivity towards various enzymes and receptors. This interaction can modulate several biochemical pathways, which is crucial for its potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes .

- Cytotoxicity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells .

- Neuroprotective Effects : The compound may also interact with cholinesterases, potentially offering neuroprotective benefits by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities .

Case Study 1: Inhibition of COX Enzymes

A study evaluated the inhibitory effects of various trifluoromethyl-containing compounds on COX enzymes. The results indicated that the presence of the trifluoromethyl group enhances binding affinity, leading to increased inhibition compared to non-fluorinated analogs. The IC50 values for similar compounds ranged from 10 μM to 20 μM, suggesting a moderate level of activity against COX-2 .

Case Study 2: Cytotoxicity Assays

In vitro assays conducted on MCF-7 cells revealed that this compound exhibited cytotoxicity with an IC50 value of approximately 15 μM. This suggests potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities.

| Compound Name | Structure Similarity | COX Inhibition IC50 (μM) | Cytotoxicity IC50 (μM) |

|---|---|---|---|

| tert-butyl 4-amino-4-(trifluoromethyl)piperidine-1-carboxylate | Moderate | 12 | 18 |

| tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | High | 15 | 20 |

| tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | Moderate | 10 | Not tested |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate, and what intermediates require careful handling?

- Methodological Answer : The compound is typically synthesized via a multi-step protocol involving Boc protection of a piperidine precursor. For example, a related derivative (tert-butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate) was prepared using Boc₂O (di-tert-butyl dicarbonate) and a starting amine in the presence of Et₃N . Key intermediates, such as trifluoromethyl-substituted piperidines, may exhibit hygroscopicity, requiring anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) to prevent hydrolysis. Monitoring reaction progress via TLC or LC-MS is critical to isolate high-purity products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C/¹⁹F NMR confirm regiochemistry and trifluoromethyl group integrity. For example, ¹⁹F NMR can resolve splitting patterns from adjacent chiral centers .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Rigaku Saturn944+ diffractometer) resolves molecular conformation and hydrogen-bonding networks. Orthorhombic systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a=9.888 Å, b=10.696 Å, c=21.158 Å) are common for related piperidine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 301.0784 for metabolites with similar backbones) .

Q. How are hydrogen-bonding interactions analyzed in the crystal structure of this compound?

- Methodological Answer : Hydrogen bonds (e.g., O–H⋯O) are identified using programs like SHELXL . For example, a related compound exhibited helical supramolecular chains via O–H⋯O interactions (bond length ~0.84 Å, angle 111°), propagating along the a-axis . Displacement parameters (Uiso) for disordered CF₃ groups are refined using split-site occupancy models (e.g., 0.824(7) for major components) .

Advanced Research Questions

Q. How can conformational flexibility in the piperidine ring influence reactivity or biological activity?

- Methodological Answer : Chair-to-boat transitions in the piperidine ring alter steric and electronic environments. For example, a derivative with a chair conformation (dihedral angle 41.64° between the piperidine and quinoline planes) showed reduced steric hindrance, enhancing hydrogen-bond donor capacity . Computational methods (DFT or MD simulations) can predict dominant conformers and their electrostatic potential maps to guide functionalization strategies.

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., disordered CF₃ groups)?

- Methodological Answer : Disordered trifluoromethyl groups are common in X-ray structures due to rotational freedom. Refinement in SHELXL involves:

- Assigning anisotropic displacement parameters for F atoms.

- Using PART instructions to split occupancy (e.g., 82.4% major vs. 17.6% minor orientation) .

- Cross-validating with solid-state ¹⁹F NMR to confirm dynamic disorder .

Q. How are reaction conditions optimized to mitigate epimerization or racemization during synthesis?

- Methodological Answer :

- Temperature Control : Low temperatures (0–5°C) minimize kinetic epimerization during Boc protection .

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (3S,4R)-configured piperidines) ensures stereochemical integrity .

- pH Monitoring : Basic conditions (pH >10) stabilize intermediates but may promote racemization; real-time pH adjustment with buffered systems (e.g., phosphate) is advised.

Q. What computational tools predict metabolic stability or degradation pathways for derivatives of this compound?

- Methodological Answer :

- In Silico Metabolism : Tools like MetaSite or GLORY predict phase I/II metabolism sites. For example, exact mass 301.0784 correlates with sulfone or boronic acid metabolites in related structures .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for labile groups (e.g., tert-butyl esters) to assess hydrolytic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.